1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a pyrrolidine ring, a chlorophenyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a similar nucleophilic substitution reaction using a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide: Similar structure with a different position of the methoxy group.
1-[(2-Chlorophenyl)methyl]-N-[(3-hydroxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-[(2-Chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-16-7-4-5-14(11-16)12-22-20(25)18-9-10-19(24)23(18)13-15-6-2-3-8-17(15)21/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTITWCZGCSVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(=O)N2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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